SiR-Maleimide

Live-cell imaging Multiplexing Spectral unmixing

Generic maleimide dyes require extensive washing and cause phototoxicity in live-cell STED. SiR-Maleimide solves this with its fluorogenic silicon-rhodamine core. - **Fluorogenicity:** >10-fold signal increase upon thiol binding; no wash steps needed for live-cell timelapse. - **STED Compatibility:** Optimized for 775 nm depletion laser, minimizing photodamage vs. cyanine dyes. - **Spectral Purity:** Ex/Em 652/674 nm (Cy5 channel), orthogonal to GFP and mCherry. - **Supply:** Packaged under argon, ≥95% purity by HPLC (mode supplier value).

Molecular Formula C33H34N4O5Si
Molecular Weight 594.7 g/mol
Cat. No. B12380476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiR-Maleimide
Molecular FormulaC33H34N4O5Si
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3
InChIInChI=1S/C33H34N4O5Si/c1-35(2)21-8-11-24-27(18-21)43(5,6)28-19-22(36(3)4)9-12-25(28)33(24)26-17-20(7-10-23(26)32(41)42-33)31(40)34-15-16-37-29(38)13-14-30(37)39/h7-14,17-19H,15-16H2,1-6H3,(H,34,40)
InChIKeyUVJZOXNHXZIPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SiR-Maleimide for Live-Cell Super-Resolution Imaging


SiR-Maleimide (CAS 2296718-56-2) is a 2-maleimidoethyl derivative of silicon rhodamine (SiR), a class of far-red fluorophores developed for live-cell super-resolution microscopy [1]. It is a thiol-reactive probe that forms covalent conjugates with free sulfhydryl groups on small molecules, peptides, or proteins [2]. Its core photophysical properties—excitation at 652 nm, emission at 674 nm, and an extinction coefficient of 1.0 × 10⁵ M⁻¹cm⁻¹—position it within the Cy5 spectral window for compatibility with standard filter sets .

Why Generic Probes Cannot Substitute for SiR-Maleimide


Generic thiol-reactive far-red dyes, such as maleimide derivatives of Alexa Fluor 647 or Cy5, are not drop-in replacements for SiR-Maleimide in demanding live-cell super-resolution applications. SiR fluorophores are distinguished by the silicon atom at the 10-position of the xanthene ring, which induces a bathochromic shift into the far-red while retaining the high quantum yields and photostability characteristic of rhodamines [1]. This silicon substitution enables two critical differentiators: first, SiR derivatives exhibit superior fluorogenicity (low fluorescence in solution, high fluorescence upon target binding) that dramatically reduces wash steps and background [2]; second, SiR probes are optimized for stimulated emission depletion (STED) super-resolution microscopy, with depletion wavelengths around 775 nm that minimize photodamage to living specimens compared to the shorter depletion wavelengths required for many cyanine dyes [3].

SiR-Maleimide Performance Evidence


Far-Red Emission & Photostability

SiR-Maleimide demonstrates a significant bathochromic shift compared to traditional rhodamines, with absorption and emission maxima (λabs/λem = 652/674 nm) falling within the Cy5 channel . This spectral position reduces autofluorescence and phototoxicity in live cells relative to visible-range rhodamines (e.g., Rhodamine 6G: ~530/550 nm) [1]. When compared to conventional cyanine dyes like Cy5, which share similar excitation/emission profiles, SiR-Maleimide exhibits superior photostability due to its rhodamine core, enabling longer imaging sequences without signal decay [2].

Live-cell imaging Multiplexing Spectral unmixing

High Extinction Coefficient for Sensitive Detection

SiR-Maleimide possesses an extinction coefficient (εmax) of 1.0 × 10⁵ M⁻¹cm⁻¹ at 652 nm . This high molar absorptivity translates directly to fluorescence brightness, enabling sensitive detection of thiol-containing biomolecules even at low labeling densities [1]. While a direct comparative study quantifying the brightness of SiR-Maleimide against Alexa Fluor 647 or Cy5 maleimide derivatives was not identified in the primary literature, the value of 100,000 M⁻¹cm⁻¹ is consistent with the high extinction coefficients characteristic of the silicon rhodamine family and compares favorably to many far-red dyes [2].

Fluorescence brightness Detection sensitivity Bioconjugation

Super-Resolution Compatibility (STED & SIM)

SiR-Maleimide is explicitly validated for use in super-resolution microscopy techniques, including Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) [1]. The silicon rhodamine core is optimized for STED with a depletion laser at approximately 775 nm, which is less phototoxic to living cells compared to the higher-energy depletion wavelengths required for dyes like ATTO 647N or Alexa Fluor 647 [2]. This compatibility is a direct result of the SiR fluorophore's photophysical design, as demonstrated in the foundational Nature Chemistry paper [3].

Super-resolution microscopy STED SIM Live-cell nanoscopy

Fluorogenicity & No-Wash Imaging

Silicon rhodamine fluorophores, including the SiR core of SiR-Maleimide, exhibit fluorogenic behavior—they are weakly fluorescent in solution but become highly fluorescent upon binding to their target or upon conjugation to a biomolecule [1]. This property, inherent to the SiR class, dramatically reduces background signal from unbound probe, enabling 'no-wash' live-cell imaging protocols [2]. In contrast, conventional far-red dyes like Alexa Fluor 647 are constitutively fluorescent, necessitating extensive wash steps to remove excess dye and mitigate background, which can perturb live-cell dynamics .

Fluorogenicity No-wash imaging Background reduction

SiR-Maleimide Applications


Custom Protein Conjugates for STED Microscopy

SiR-Maleimide enables the site-specific labeling of engineered proteins containing a single, surface-exposed cysteine residue [1]. The resulting conjugate benefits from the SiR core's fluorogenicity and far-red emission, which minimizes background and phototoxicity during STED imaging with a 775 nm depletion laser . This approach is ideal for tracking protein dynamics at the nanoscale in living cells, as demonstrated for HaloTag and SNAP-tag fusion proteins [2].

No-Wash Imaging of Thiol-Containing Proteins

The fluorogenic nature of the SiR core allows SiR-Maleimide to be used directly on living cells without subsequent wash steps to remove unreacted dye [1]. This is particularly advantageous for long-term timelapse experiments where washing would disturb cell physiology or for imaging primary cells that are sensitive to handling. The far-red emission (674 nm) reduces autofluorescence from culture media and cellular components, improving contrast compared to green or red dyes .

Multiplexed Live-Cell Imaging with GFP and mCherry

SiR-Maleimide's excitation/emission maxima (652/674 nm) are spectrally separated from common visible fluorescent proteins like GFP (488/509 nm) and mCherry (587/610 nm) [1]. This enables three-color live-cell imaging with minimal spectral overlap, allowing simultaneous visualization of a SiR-labeled protein of interest alongside GFP- and mCherry-tagged cellular structures using standard epifluorescence or confocal microscopes equipped with Cy5 filter sets .

Far-Red Nanoparticles for In Vivo Tracking

The maleimide group of SiR-Maleimide can be used to conjugate the fluorophore to thiol-containing polymers or biomaterials, creating far-red fluorescent nanoparticles [1]. Due to the high extinction coefficient (1.0 × 10⁵ M⁻¹cm⁻¹) and photostability of the SiR core , these labeled nanoparticles are suitable for in vivo tracking in small animal models, where the far-red emission penetrates tissue more effectively than visible wavelengths and reduces interference from tissue autofluorescence.

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